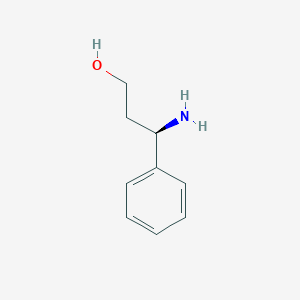

(R)-3-amino-3-phenylpropan-1-ol

Descripción

Importance of Chiral Amino Alcohols in Contemporary Organic Synthesis

Chiral amino alcohols are a critical class of organic compounds that feature both an amino and a hydroxyl group attached to a chiral carbon framework. This bifunctionality allows them to serve as versatile scaffolds and auxiliaries in a wide array of chemical transformations. nih.gov Their importance in modern organic synthesis is multifaceted:

Chiral Building Blocks: They are frequently incorporated as key structural motifs in the synthesis of natural products and pharmaceuticals. The specific spatial arrangement of the amino and hydroxyl groups can be crucial for the biological activity of the target molecule. frontiersin.orgwestlake.edu.cn

Chiral Auxiliaries: Chiral amino alcohols can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction, a process known as auxiliary-controlled synthesis. diva-portal.org After the desired stereocenter is created, the auxiliary can be cleaved and recycled.

Chiral Ligands: These compounds can be modified to create chiral ligands that coordinate with metal catalysts. The resulting chiral metal complexes can then be used to catalyze a variety of asymmetric reactions, leading to the formation of enantiomerically enriched products. westlake.edu.cndiva-portal.org

The synthesis of chiral amino alcohols can be challenging, often requiring multi-step procedures with careful control of stereochemistry. nih.gov However, the development of biocatalytic and asymmetric synthetic methods has provided more efficient routes to these valuable compounds. nih.govfrontiersin.org

The Unique Role of (R)-3-amino-3-phenylpropan-1-ol in Stereochemistry and Chiral Pool Strategy

This compound holds a special place within the family of chiral amino alcohols due to its specific stereochemical configuration and its utility in the "chiral pool" approach to synthesis. The chiral pool strategy involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules.

The (R)-configuration at the carbon bearing the amino and phenyl groups, combined with the propanol (B110389) backbone, provides a well-defined three-dimensional structure. This pre-existing chirality can be transferred to new stereocenters during a synthetic sequence, making it a powerful tool for controlling the stereochemical outcome of reactions.

This compound serves as a versatile chiral building block for the synthesis of various pharmaceutical intermediates. For instance, it is a key precursor in the preparation of optically active drugs like (R)-fluoxetine and (R)-tomoxetine. google.com Its application in the synthesis of chiral ligands for asymmetric catalysis further underscores its significance, enabling the production of a broad range of enantiomerically pure compounds. chemimpex.com

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (3R)-3-amino-3-phenylpropan-1-ol |

| CAS Number | 138750-31-9 lookchem.com |

| Molecular Formula | C₉H₁₃NO lookchem.com |

| Molar Mass | 151.21 g/mol nih.gov |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents. |

Synthesis and Characterization

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. One common approach involves the asymmetric reduction of a corresponding ketone precursor. For example, 3-amino-1-phenylpropan-1-one (B184242) can be asymmetrically reduced using a chiral catalyst, such as a spiroborate ester, in the presence of a hydrogen donor to yield the desired (R)-enantiomer with high optical purity. google.com

Another strategy involves the reduction of (R)-3-amino-3-phenylpropanoic acid or its derivatives. For instance, the reduction of the corresponding ester or amide can be achieved using reducing agents like lithium aluminum hydride.

Characterization and Analysis

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (O-H) and amino (N-H) groups.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique for determining the enantiomeric excess (e.e.) of the compound, ensuring its stereochemical purity. A high e.e. value, often greater than 98%, indicates a high proportion of the desired (R)-enantiomer. fishersci.com

Applications in Asymmetric Synthesis

The primary application of this compound lies in the field of asymmetric synthesis, where it is utilized in several key ways.

As a Chiral Auxiliary

As a chiral auxiliary, this compound can be reversibly attached to a substrate molecule to direct the stereochemical course of a reaction. The bulky phenyl group and the specific stereochemistry of the chiral center effectively shield one face of the reactive site, forcing the incoming reagent to attack from the less hindered face. This leads to the preferential formation of one diastereomer over the other. After the reaction, the auxiliary can be removed and potentially recycled.

Synthesis of Chiral Ligands

This compound is a valuable precursor for the synthesis of a variety of chiral ligands. chemimpex.com These ligands can be designed to coordinate with transition metals to form chiral catalysts. These catalysts are then employed in a wide range of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The chirality of the ligand is transferred to the catalytic cycle, resulting in the production of enantiomerically enriched products.

Precursor for Other Chiral Molecules

Due to its inherent chirality and functional groups, this compound serves as a versatile starting material for the synthesis of other important chiral molecules. As mentioned earlier, it is a key intermediate in the industrial synthesis of several optically active pharmaceuticals. google.com Its ability to be transformed into various derivatives makes it a cornerstone of the chiral pool strategy for accessing complex molecular architectures.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-3-amino-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQXIQNPMQTBGN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170564-98-4 | |

| Record name | (R)-1-Phenyl-3-propanolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Enantiopure R 3 Amino 3 Phenylpropan 1 Ol

Enantioselective Synthesis Pathways

The synthesis of single-enantiomer pharmaceuticals is a critical endeavor in medicinal chemistry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of efficient and highly selective methods for accessing enantiopure intermediates like (R)-3-amino-3-phenylpropan-1-ol is of paramount importance.

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, stands as a powerful tool for the synthesis of enantiomerically enriched compounds. Various catalytic systems have been explored for the preparation of this compound, primarily through the asymmetric reduction of a prochiral ketone precursor or the asymmetric functionalization of an alkene.

The asymmetric reduction of β-amino ketones is a direct and effective strategy for the synthesis of chiral β-amino alcohols. This transformation is often accomplished using chiral transition metal complexes, most notably those based on ruthenium. Chiral ruthenium catalysts, particularly those of the Noyori-type, which feature a chiral diamine ligand such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have demonstrated exceptional efficiency and enantioselectivity in the transfer hydrogenation of various ketones.

Table 1: Representative Asymmetric Transfer Hydrogenation of a β-Aminoketone

| Catalyst | Substrate | Product | Yield (%) | ee (%) |

| RuCl(R,R)-TsDPEN | 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride | (R)-3-(Dimethylamino)-1-phenylpropan-1-ol | 95 | 98 |

Note: This table represents a typical outcome for this class of reaction and serves as an illustrative example.

Chiral spiroborate esters, derived from the reaction of borane (B79455) with chiral diols or amino alcohols, have emerged as effective catalysts for the asymmetric reduction of prochiral ketones. These catalysts offer an alternative to transition metal-based systems and often operate under mild reaction conditions. The catalytic cycle involves the formation of a chiral oxazaborolidine-borane complex that delivers a hydride to the ketone in a stereocontrolled manner.

While a specific application of a spiroborate ester catalyst for the direct synthesis of this compound from its corresponding β-amino ketone is not extensively documented, the successful use of these catalysts for the reduction of a wide range of ketones, including functionalized ones, indicates their potential. For instance, spiroborate esters derived from (S)-diphenylprolinol have been shown to catalyze the borane-mediated reduction of various ketones to their corresponding chiral alcohols with high yields and enantioselectivities. The conversion of the resulting hydroxyl group to an amino group would then be required to complete the synthesis of the target molecule.

Copper-catalyzed asymmetric hydroamination of alkenes has become an increasingly important method for the synthesis of chiral amines. This approach involves the direct addition of an amine to a carbon-carbon double bond with high regio- and enantioselectivity. In the context of synthesizing this compound, the hydroamination of cinnamyl alcohol or its derivatives presents a viable and atom-economical route.

Research has demonstrated the successful copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols. Using a catalyst system comprising copper(II) acetate (B1210297), a chiral phosphine (B1218219) ligand such as (R)-DTBM-SEGPHOS, and a silane (B1218182) reducing agent, a range of chiral 1,3-amino alcohols can be prepared with excellent regio- and enantioselectivity. For the synthesis of a protected precursor to this compound, cinnamyl alcohol can be reacted with a suitable amine source, such as a hydroxylamine (B1172632) derivative, in the presence of the chiral copper catalyst.

Table 2: Copper-Catalyzed Asymmetric Hydroamination of Cinnamyl Alcohol

| Copper Salt | Chiral Ligand | Amine Source | Product | Yield (%) | ee (%) |

| Cu(OAc)₂ | (R)-DTBM-SEGPHOS | O-Benzoyl-N-phenylhydroxylamine | N-Benzoyl-(R)-3-amino-3-phenylpropan-1-ol | 85 | 99 |

This reaction yields a protected form of the target compound, which can be subsequently deprotected to afford this compound.

Biocatalytic Routes for Highly Enantiomerically Pure this compound

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. The inherent chirality of enzymes allows for exceptional levels of stereocontrol, often leading to products with very high enantiomeric excess.

Carbonyl reductases (also known as ketoreductases) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. These enzymes are particularly well-suited for the synthesis of chiral alcohols from prochiral ketones. The synthesis of this compound can be achieved through the stereoselective reduction of the corresponding β-amino ketone, 3-amino-1-phenylpropanone.

Various microorganisms are known to produce carbonyl reductases with different substrate specificities and stereopreferences. For the synthesis of the (R)-enantiomer, a reductase that follows Prelog's rule, delivering a hydride to the Re-face of the carbonyl group, is required. Several yeast species, such as Candida and Saccharomyces, are known sources of such enzymes. The use of whole-cell biocatalysts is often preferred as it circumvents the need for enzyme purification and can provide an in-situ cofactor regeneration system.

Table 3: Representative Biocatalytic Reduction of a Prochiral Ketone

| Biocatalyst | Substrate | Product | Conversion (%) | ee (%) |

| Candida parapsilosis cells | Acetophenone | (R)-1-Phenylethanol | >99 | >99 |

Note: This table illustrates the typical high conversion and enantioselectivity achieved with carbonyl reductases for a model substrate.

Enzyme-Mediated Kinetic Resolution and Transesterification Processes

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign strategy for the synthesis of chiral molecules. This method utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, preferentially catalyzing the transformation of one enantiomer while leaving the other unreacted.

Lipases are a class of enzymes frequently employed for the kinetic resolution of amino alcohols. In the context of 3-amino-3-phenylpropan-1-ol, lipases can catalyze the enantioselective acylation of the hydroxyl group. For instance, studies have shown that lipases such as Candida rugosa lipase (B570770) can be effective in this transformation. The choice of the acylating agent and the reaction medium significantly influences the efficiency and enantioselectivity of the resolution. Isopropenyl acetate is often used as an acylating agent.

The general principle involves the incubation of the racemic 3-amino-3-phenylpropan-1-ol with a lipase in the presence of an acylating agent. The enzyme will selectively acylate the (S)-enantiomer, leading to the formation of the corresponding ester, while the desired this compound remains unreacted. The separation of the unreacted (R)-enantiomer from the acylated (S)-enantiomer can then be achieved by standard chromatographic techniques. The efficiency of such resolutions is often high, with the potential to achieve high enantiomeric excess (ee) for the unreacted (R)-enantiomer.

Transesterification processes, also often enzyme-mediated, represent another avenue for kinetic resolution. In this approach, an ester is used as the acyl donor. The enzyme catalyzes the transfer of the acyl group from the donor to one of the enantiomers of the racemic amino alcohol.

Table 1: Enzyme-Mediated Kinetic Resolution of 3-amino-3-phenylpropan-1-ol

| Enzyme | Acylating Agent | Solvent | Enantiomeric Excess (ee) of (R)-enantiomer | Reference |

| Candida rugosa lipase MY | Isopropenyl acetate | Toluene / [EMIM][BF4] | >96% | mdpi.com |

Note: This table is illustrative and based on typical results reported in the literature for similar substrates. Specific data for this compound may vary.

Chiral Resolution Techniques for Racemic Mixtures

Diastereomeric Salt Formation Utilizing Chiral Resolving Agents

A classical and widely used method for resolving racemic mixtures is through the formation of diastereomeric salts. This technique leverages the principle that diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For the resolution of racemic 3-amino-3-phenylpropan-1-ol, which is a basic compound, a chiral acidic resolving agent is employed. The reaction between the racemic amine and the chiral acid results in the formation of a mixture of two diastereomeric salts. Due to their differing solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution.

Commonly used chiral resolving agents for amines include tartaric acid derivatives, such as dibenzoyl-D-tartaric acid or di-p-toluoyl-D-tartaric acid, and other chiral acids like (S)-mandelic acid or N-tosyl-(S)-phenylalanine. psu.eduresearchgate.net The choice of resolving agent and solvent system is critical for achieving efficient separation. nih.gov For instance, a patent describes the use of tolysulfonyl-L-proline as a resolving agent for 3-amino-3-phenylpropanol, leading to the isolation of the S-enantiomer after recrystallization from a mixed solvent system of ethyl acetate and methanol. google.com A similar process using tolysulfonyl-D-proline would yield the (R)-enantiomer. google.com

The process typically involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent, followed by heating to ensure complete dissolution. Upon cooling, the less soluble diastereomeric salt precipitates. This salt is then isolated by filtration and can be further purified by recrystallization to enhance the diastereomeric excess. Finally, the resolved enantiomer is liberated from the diastereomeric salt by treatment with a base to neutralize the chiral acid, followed by extraction.

Table 2: Chiral Resolution of 3-amino-3-phenylpropan-1-ol via Diastereomeric Salt Formation

| Chiral Resolving Agent | Solvent System | Isolated Diastereomer | Reference |

| Tolysulfonyl-D-proline | Ethyl acetate / Isopropanol | This compound salt | google.com |

| (R,R)-Dibenzoyl-tartaric acid | Ethanol | This compound salt | psu.edu |

Note: This table provides examples of resolving agents and solvents that are commonly used for the resolution of amines.

Organotin-Catalyzed Kinetic Resolution of Amino Alcohols

A more recent and highly efficient method for the kinetic resolution of amino alcohols involves the use of chiral organotin catalysts. nih.govrsc.org This approach offers high enantioselectivity under mild reaction conditions. acs.org The kinetic resolution is typically achieved through an O-acylation reaction, where a chiral organotin complex selectively catalyzes the acylation of one enantiomer of the racemic amino alcohol. rsc.org

Research has demonstrated that chiral organotin compounds, particularly those based on a binaphthyl framework, are effective catalysts for this transformation. nih.gov The catalyst's structure, including the substituents on the binaphthyl core, plays a crucial role in determining the enantioselectivity of the resolution. For example, a chiral organotin catalyst with 3,4,5-trifluorophenyl groups has shown excellent yield and high enantioselectivity in the kinetic resolution of various aryl- and alkyl-substituted amino alcohols. nih.gov

The reaction involves treating the racemic 3-amino-3-phenylpropan-1-ol with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, in the presence of a catalytic amount of the chiral organotin complex. The catalyst facilitates the preferential acylation of one enantiomer, allowing for the separation of the unreacted enantiomer with high optical purity. This method has been shown to achieve very high selectivity factors (s factors), in some cases exceeding 500 or even 600. nih.govrsc.org

Stereocontrolled Approaches from Advanced Precursors

Sharpless Asymmetric Dihydroxylation (SAD) Routes

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction utilizes an osmium catalyst in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), to direct the dihydroxylation to a specific face of the double bond. organic-chemistry.org The commercially available AD-mix α and AD-mix β reagents contain the catalyst, oxidant, and the appropriate chiral ligand for achieving either enantiopreference. organic-chemistry.org

While SAD directly produces 1,2-diols, it can be a key step in a multi-step synthesis of this compound. For instance, a suitable olefin precursor containing a phenyl group could be subjected to SAD to introduce the desired stereochemistry at what will become the carbinol center. Subsequent chemical transformations would then be required to introduce the amino group at the C3 position.

A related and more direct approach is the Sharpless Asymmetric Aminohydroxylation (SAA), which allows for the syn-selective preparation of 1,2-amino alcohols from alkenes. organic-chemistry.orgnih.gov This reaction employs an osmium catalyst and a chiral ligand, similar to SAD, but with a nitrogen source, such as a salt of an N-halosulfonamide, to introduce both an amino and a hydroxyl group across the double bond in a stereocontrolled manner. organic-chemistry.org By selecting the appropriate chiral ligand (derived from DHQ or DHQD), one can control the absolute configuration of the newly formed stereocenters. This method could potentially be applied to a precursor like styrene (B11656) to directly install the amino and hydroxyl groups with the desired (R) configuration at the benzylic position.

Mechanistic Investigations of Synthetic Routes

The high degree of stereocontrol observed in the aforementioned synthetic methodologies is a direct consequence of the underlying reaction mechanisms.

In enzyme-mediated kinetic resolution , the stereoselectivity arises from the specific three-dimensional structure of the enzyme's active site. The enzyme-substrate complex for one enantiomer is energetically more favorable for the catalytic transformation (e.g., acylation) than the complex formed with the other enantiomer. This difference in activation energy leads to a significant rate difference in the reaction of the two enantiomers.

For diastereomeric salt formation , the mechanism of separation relies on the differences in the crystal lattice energies of the two diastereomeric salts. The specific interactions, such as hydrogen bonding and van der Waals forces, between the chiral resolving agent and each enantiomer in the crystal structure dictate the stability and thus the solubility of the resulting salts. nih.gov

In organotin-catalyzed kinetic resolution , the proposed mechanism involves the formation of a chiral tin-alkoxide intermediate from the alcohol and the chiral organotin catalyst. rsc.org This intermediate then reacts with the acylating agent. The chiral environment created by the ligands on the tin atom sterically hinders the approach of one of the enantiomers of the amino alcohol, leading to a much faster acylation of the less hindered enantiomer. rsc.org Kinetic studies have provided insight into the superior stereocontrol observed in these reactions. rsc.org

The mechanism of the Sharpless Asymmetric Dihydroxylation is thought to proceed through a [3+2] cycloaddition of the osmium tetroxide to the alkene, directed by the chiral ligand. organic-chemistry.org This is followed by hydrolysis to release the diol and regenerate the catalyst. organic-chemistry.org Similarly, the Sharpless Asymmetric Aminohydroxylation is believed to involve the formation of an imidotriooxoosmium(VIII) species, which then undergoes a cycloaddition with the alkene. organic-chemistry.org The chiral ligand plays a crucial role in accelerating the reaction and controlling the facial selectivity of the addition. organic-chemistry.org

Reductive Amination Mechanisms in this compound Synthesis

Reductive amination is a powerful and widely utilized method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The reaction proceeds in two main stages: the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. libretexts.org For the synthesis of this compound, this typically involves the reaction of a β-hydroxy ketone or aldehyde with an amine source, followed by stereoselective reduction.

The general mechanism begins with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone. youtube.com This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine. libretexts.org The equilibrium for imine formation can be driven forward by removing the water formed during the reaction. youtube.com In the final step, the C=N double bond of the imine is reduced to a C-N single bond using a suitable reducing agent. libretexts.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or Ni). wikipedia.orglibretexts.org Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Achieving the desired (R)-stereochemistry at the C-3 position requires an asymmetric approach. This can be accomplished through several strategies:

Use of Chiral Auxiliaries: A chiral amine can be reacted with a prochiral ketone, leading to the formation of a diastereomeric imine intermediate, which is then reduced. Subsequent removal of the chiral auxiliary yields the enantiopure amine.

Catalytic Asymmetric Reductive Amination: This is a more atom-economical approach where a chiral catalyst directs the stereochemical outcome of the reduction. Iridium complexes paired with chiral ligands have shown high efficiency in the direct asymmetric reductive amination of ketones. semanticscholar.org

Biocatalytic Reductive Amination: Enzymes such as reductive aminases (RedAms) and amine dehydrogenases (AmDHs) offer high stereoselectivity under mild reaction conditions. nih.govrsc.org These enzymes utilize cofactors like NAD(P)H to reduce the imine intermediate formed from a ketone and an amine source, often ammonia (B1221849), to produce chiral primary amines with excellent enantiomeric excess. nih.govrsc.org

A representative biocatalytic approach might involve a fungal reductive aminase that can utilize ammonia to convert a suitable phenylpropanone derivative into the desired (R)-amine. nih.gov

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Substrate | Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones, Imines | Can reduce the starting carbonyl if conditions are not optimized. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Imines, Iminium ions | Selective for the protonated imine over the carbonyl group. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones (with amines) | A mild and effective reagent for one-pot reductive aminations. nih.gov |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | Imines, Carbonyls | Widely applicable; catalyst choice can influence selectivity. wikipedia.orgyoutube.com |

Mechanisms of Nitro Compound Reduction to Amino Alcohols

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis and provides a viable route to amino alcohols. beilstein-journals.org The synthesis of this compound can be envisioned starting from a precursor like (R)-3-nitro-1-phenylpropan-1-ol. The key challenge lies in the chemoselective reduction of the nitro group without affecting the hydroxyl group or the stereocenter.

A variety of reducing systems can be employed for this transformation, ranging from catalytic hydrogenation to metal-based reagents in acidic or neutral media. organic-chemistry.orgscispace.com

Catalytic Hydrogenation: This is one of the most common methods. A nitro compound is treated with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. organic-chemistry.org The reaction proceeds on the catalyst surface, where the nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, before yielding the final amine. This method is generally clean and high-yielding.

Metal/Acid Systems: Combinations like tin (Sn) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic reagents for nitro group reduction. scispace.comrasayanjournal.co.in These reactions involve a series of single-electron transfers from the metal to the nitro group, with protons from the acid participating in the formation of water from the oxygen atoms of the nitro group.

Transfer Hydrogenation: In this method, a molecule other than H₂ serves as the hydrogen source. For instance, ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of Pd/C can effectively reduce nitro groups. scispace.com

Metal-Free Reductions: More recently, metal-free methods have been developed. For example, the combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine can reduce both aromatic and aliphatic nitro groups with high chemoselectivity and under mild conditions. beilstein-journals.org

A specific reported synthesis of 2-amino-3-phenylpropane-1-ol (an isomer of the target compound) utilized iron in acetic acid to reduce the corresponding nitro alcohol precursor, (E)-2-nitro-3-phenylprop-2-en-1-ol, in high yield. rasayanjournal.co.in This demonstrates the feasibility of reducing a nitro group in the presence of a hydroxyl group to form an amino alcohol. rasayanjournal.co.in

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent System | Conditions | Advantages |

|---|---|---|

| H₂ / Pd/C | Pressurized H₂ or H₂ balloon, various solvents | High efficiency, clean reaction, catalyst can be recycled. organic-chemistry.org |

| Fe / Acetic Acid | Reflux temperature | Inexpensive, effective for nitro-alcohols. rasayanjournal.co.in |

| Sn / HCl | Acidic medium | Classic, strong reducing conditions. scispace.com |

| HSiCl₃ / Tertiary Amine | Room temperature, continuous-flow possible | Metal-free, mild, highly chemoselective. beilstein-journals.org |

| NaBH₄ / Pd/C | Aqueous medium | Mild conditions, good functional group tolerance. scispace.com |

Derivatization Pathways from Baylis-Hillman Adducts

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. organic-chemistry.org The resulting products, known as Baylis-Hillman adducts, are highly functionalized molecules containing a hydroxyl group, a double bond in conjugation with an electron-withdrawing group, and a newly formed stereocenter. rasayanjournal.co.in These adducts are versatile synthons for a variety of complex molecules, including amino alcohols.

The synthesis of a 3-amino-3-phenylpropan-1-ol derivative from a Baylis-Hillman adduct would require several transformations: reduction of the carbon-carbon double bond and conversion of the electron-withdrawing group (often an ester or nitrile) and the activated alkene portion into an amino group.

A plausible synthetic pathway could start from the Baylis-Hillman adduct derived from benzaldehyde (B42025) and an acrylate. A more direct route involves the reaction of nitrostyrene (B7858105) with formaldehyde, which yields (E)-2-nitro-3-phenylprop-2-en-1-ol. rasayanjournal.co.in While not a classic Baylis-Hillman reaction, it generates a similarly functionalized precursor. The synthesis of 2-amino-3-phenylpropane-1-ol has been successfully demonstrated from this nitroalkene. rasayanjournal.co.in The process involved the reduction of the nitro group using iron in acetic acid, which likely also reduces the double bond, to afford the target amino alcohol in good yield. rasayanjournal.co.in

The general mechanism for utilizing Baylis-Hillman adducts involves:

Formation of the Adduct: Reaction of an aldehyde (e.g., benzaldehyde) with an activated alkene catalyzed by a nucleophilic catalyst. organic-chemistry.org

Functional Group Interconversion: The key step is the introduction of the nitrogen functionality. This can be achieved through various routes, such as:

Michael Addition: An amine can be added across the activated double bond.

Reduction and Amination: The ester or other activating group can be reduced to an alcohol, and the allylic alcohol can be converted to an amine, for example, via an allylic substitution or by conversion to an azide (B81097) followed by reduction.

Reduction of Alkene: The carbon-carbon double bond is reduced, typically via catalytic hydrogenation. This step can often be combined with other reductions in the sequence.

Stereocontrol: Asymmetric versions of the Baylis-Hillman reaction using chiral catalysts can establish the initial stereocenter. Subsequent transformations must then proceed with high stereochemical fidelity to deliver the final enantiopure amino alcohol. organic-chemistry.org

The synthesis of enantiopure triols from racemic Baylis-Hillman adducts has been accomplished by using a chiral auxiliary to resolve the enantiomers, followed by a series of diastereoselective reactions to build up the desired stereochemistry. nih.gov A similar strategy could be adapted for the synthesis of this compound.

Synthesis and Characterization of Chiral Ligands and Organometallic Complexes

The chirality and bifunctionality of this compound make it an excellent precursor for the synthesis of chiral ligands, which are essential for asymmetric catalysis.

1 Formation of Chiral Schiff Base Ligands via Condensation Reactions

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. semanticscholar.org The primary amino group of this compound readily reacts with a wide range of carbonyl compounds to produce chiral Schiff base ligands. These ligands often feature an N,O-donor set from the imine nitrogen and the hydroxyl oxygen, making them effective for coordinating with various metal ions.

The synthesis is typically a straightforward, one-step process involving mixing the amino alcohol and the carbonyl compound in a suitable solvent, often with heating or acid/base catalysis to facilitate the removal of water. The resulting chiral Schiff base can then be complexed with metal salts (e.g., of copper, zinc, palladium) to generate chiral catalysts. These catalysts have been successfully employed in asymmetric reactions, such as the Henry (nitro aldol) reaction.

| Carbonyl Reactant | Name of Carbonyl Reactant | Resulting Schiff Base Ligand |

| Salicylaldehyde | (R)-2-(((3-hydroxy-1-phenylpropyl)imino)methyl)phenol | |

| 2-Acetylpyridine | (R)-3-phenyl-3-(1-(pyridin-2-yl)ethylideneamino)propan-1-ol | |

| 2'-Hydroxyacetophenone | (R)-1-(2-(1-(3-hydroxy-1-phenylpropylamino)ethylidene)phenyl)ethan-1-one |

Chemical Reactivity and Derivatization Strategies of R 3 Amino 3 Phenylpropan 1 Ol

2 Integration into Metal-Organic Frameworks (MOFs) for Catalytic Applications

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Introducing chirality into the MOF structure is a key strategy for developing materials for enantioselective applications. Chiral amino alcohols like (R)-3-amino-3-phenylpropan-1-ol can be integrated into MOFs to impart chirality.

This can be achieved in two main ways:

As a Chiral Ligand/Strut: The amino alcohol can be chemically modified, for example, by reacting it with a polycarboxylic acid, to create a chiral organic linker that is then used to build the MOF framework.

As a Chiral Modulator or Guest: The amino alcohol can be introduced into the pores of an existing MOF or during its synthesis. The hydroxyl and amino groups can coordinate to the metal centers, acting as modulators that influence the framework's structure and create a chiral environment within the pores.

Chiral MOFs containing amino alcohol moieties have demonstrated significant potential for the enantioselective recognition and sensing of other chiral molecules. For instance, a MOF decorated with chiral amino alcohols can exhibit fluorescence quenching that is dependent on the enantiomer of an analyte, allowing for highly sensitive and selective detection. Current time information in Tampa, FL, US. The confined, chiral environment of the MOF pores can amplify the enantioselectivity compared to the sensing molecule in solution. Current time information in Tampa, FL, US.

| MOF System Description | Amino Alcohol Role | Application | Key Finding | Reference |

| Porous fluorescent MOF from a chiral tetracarboxylate ligand and Cadmium | Analyte (quencher) | Enantioselective fluorescence sensing | The MOF shows high sensitivity and enhanced enantioselectivity for amino alcohols compared to homogeneous systems. | Current time information in Tampa, FL, US. |

| 3-D Co-bpy MOF with chiral nanochannels from an achiral linker | Analyte (quencher) | Enantioselective fluorescence switching | The MOF exhibits enantioselectivity for chiral amino alcohols via "turn-off" or "turn-off-on" fluorescence responses. | nih.govnih.gov |

| Chiral S-Mg₂(dobpdc) MOF | Guest Molecule | Chiral elucidation by solid-state NMR | The MOF can be used to determine the chirality of amino acids by inducing different chemical shifts for each enantiomer in ¹³C NMR. |

Protective Group Chemistry in Multi-Step Synthesis

In the context of multi-step syntheses involving this compound, the primary amino group is typically more nucleophilic and basic than the primary hydroxyl group. This inherent reactivity difference often dictates the initial protection strategy.

The most common approach involves the protection of the amino group first, followed by protection of the hydroxyl group if necessary. The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their selective removal.

N-Protection of the Amino Group:

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amino functionality of this compound. Its popularity stems from its ease of introduction and its stability under a broad range of non-acidic conditions. The resulting N-protected compound, (R)-N-Boc-3-amino-3-phenylpropan-1-ol, is a key intermediate in many synthetic routes.

The protection reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The reaction conditions can be tailored, but a common method involves dissolving the amino alcohol in a suitable solvent and adding the Boc anhydride (B1165640).

| Reagent | Solvent | Base | Temperature | Yield |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Dichloromethane | Triethylamine | <20 °C to Room Temp. | High |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Tetrahydrofuran (B95107)/Water | - | Room Temperature | High |

This table presents typical conditions for the N-Boc protection of this compound.

Deprotection of the Boc group is efficiently achieved under acidic conditions, which cleaves the carbamate (B1207046) to regenerate the free amine.

O-Protection of the Hydroxyl Group:

Once the amino group is protected, the hydroxyl group can be modified or protected. Silyl (B83357) ethers are a popular choice for protecting the primary alcohol of N-Boc-(R)-3-amino-3-phenylpropan-1-ol due to their stability and the mild conditions required for their removal. The tert-butyldimethylsilyl (TBDMS) group is frequently used.

The protection of the hydroxyl group as a TBDMS ether is typically achieved by reacting the N-Boc protected amino alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF).

| Reagent | Base | Solvent | Temperature |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | DMF | Room Temperature |

This table outlines a common method for the O-TBDMS protection of N-Boc-(R)-3-amino-3-phenylpropan-1-ol.

The removal of the TBDMS group is typically accomplished using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (THF). This method is highly selective for silyl ethers and does not affect the N-Boc group, thus demonstrating an orthogonal protection strategy.

Orthogonal Protection in Action:

The use of an orthogonal protection scheme, such as N-Boc and O-TBDMS, allows for the selective deprotection and subsequent reaction at either the nitrogen or the oxygen atom. For instance, the TBDMS ether can be cleaved to reveal the alcohol, which can then undergo further reactions, while the amine remains protected by the Boc group. Conversely, the Boc group can be removed under acidic conditions to liberate the amine, leaving the TBDMS-protected alcohol intact for subsequent transformations.

Another strategy for derivatizing the hydroxyl group after N-protection involves its conversion to a good leaving group, such as a mesylate. For example, (S)-2-(tert-butoxycarbonylamino)-3-phenylpropane-1-ol has been O-mesylated, a reaction that transforms the hydroxyl group into a reactive site for nucleophilic substitution. google.com

The careful selection and sequential use of these protecting groups are fundamental to the successful synthesis of complex chiral molecules derived from this compound, enabling the construction of specific stereoisomers with high purity.

Applications in Advanced Organic Synthesis and Catalysis

(R)-3-amino-3-phenylpropan-1-ol as a Versatile Chiral Building Block

The utility of this compound stems from its identity as a chiral building block, a foundational molecule from which more complex, stereochemically defined structures can be built. chemimpex.comresearchgate.net Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a wide range of chemical modifications, while its inherent chirality directs the stereochemical outcome of subsequent reactions.

This compound serves as a key intermediate in the asymmetric synthesis of several significant biologically active molecules. chemimpex.com Its rigid chiral scaffold is incorporated into the final structure of the target molecule, ensuring the desired enantiomeric form is produced. This is particularly critical in the pharmaceutical industry, where different enantiomers of a drug can have vastly different efficacy and safety profiles. chemimpex.com For instance, it is a recognized building block for important antidepressant medications. umich.edunih.gov The enantioselective synthesis of drugs such as (R)-fluoxetine, (R)-atomoxetine, and (S)-duloxetine can utilize intermediates derived from this chiral amino alcohol. researchgate.netnih.gov

| Complex Molecule | Role of this compound or its Derivative |

|---|---|

| (R)-Fluoxetine | Chiral Intermediate in Iridium-catalyzed enantioselective synthesis. nih.gov |

| (S)-Duloxetine | Precursor to the key γ-amino alcohol intermediate. researchgate.netnih.govarkat-usa.org |

| (R)-Atomoxetine | Chiral Intermediate in Iridium-catalyzed enantioselective synthesis. researchgate.netnih.gov |

The use of this compound is instrumental in stereoselective transformations, which are crucial for the efficient production of fine chemicals. By starting with an enantiomerically pure building block, chemists can circumvent the need for challenging and often inefficient chiral resolution steps later in a synthetic sequence. Its application enhances the production of specific chiral molecules, leading to improved yields and a reduction in unwanted by-products. chemimpex.com This approach is a cornerstone of modern medicinal chemistry, enabling the creation of effective medications with fewer potential side effects. chemimpex.com The synthesis of (S)-duloxetine, a dual inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake, highlights this contribution, where achieving the correct stereoisomer is essential for its enhanced therapeutic activity. arkat-usa.org

Role in Chiral Catalyst Design and Development

Beyond its role as a structural component, this compound is employed in the development of chiral ligands for asymmetric catalysis. chemimpex.com Chiral amino alcohols are a well-established class of precursors for ligands because their two distinct functional groups can be selectively modified to create bidentate or tridentate ligands that can coordinate with a metal center. uwindsor.ca These ligands, such as those based on oxazoline (B21484) structures, create a specific three-dimensional chiral environment around the metal catalyst. uwindsor.ca

Ligands derived from chiral amino alcohols like this compound are designed to facilitate enantioselective catalytic processes. When these chiral ligands bind to a metal, they form a catalyst complex that can differentiate between the two faces of a prochiral substrate. uwindsor.ca This controlled interaction steers the reaction pathway to preferentially form one enantiomer over the other. uwindsor.ca This strategy is central to many modern catalytic reactions, including asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.govuwindsor.canih.gov For example, catalytic enantioselective three-component reactions can be achieved using chiral catalysts to produce optically active products with high enantioselectivity. uni-pannon.huuni-pannon.hu

The ultimate goal of using these tailored chiral catalysts is to enhance both the selectivity and efficiency of asymmetric transformations. chemimpex.com Research has demonstrated that iridium catalysts bearing tridentate phosphine (B1218219) ligands derived from chiral diamine scaffolds can achieve excellent reactivity and enantioselectivity in the asymmetric hydrogenation of β-amino ketones to produce chiral γ-amino alcohols. nih.gov These systems can operate at low catalyst loadings and exhibit high turnover numbers (TON), indicating remarkable efficiency suitable for industrial-scale synthesis. nih.govnih.gov

| Catalyst System | Transformation | Enantioselectivity (% ee) | Yield | Reference |

|---|---|---|---|---|

| Iridium complex with tridentate ferrocene-based phosphine ligand | Asymmetric hydrogenation of β-amino ketones | >99% | Up to 99% | nih.gov |

| Iridium complex with chiral spiro aminophosphine (B1255530) ligand | Asymmetric hydrogenation of alkyl aryl ketones | Up to 97% | High TON (up to 10,000) | nih.gov |

| Rhodium(III) complex with bis(oxazoline) ligand | Hydrosilylation of ketones | High | Efficient | uwindsor.ca |

Precursor in Specialized Synthetic Pathways

This compound and its N-methylated derivative, (R)-3-(methylamino)-1-phenylpropan-1-ol, are key precursors in several well-established, specialized synthetic pathways for manufacturing active pharmaceutical ingredients (APIs). chemimpex.comgoogle.com The synthesis of fluoxetine, for example, can start from precursors that are reduced to form the 3-methylamino-1-phenylpropan-1-ol core. google.com Similarly, efficient routes to (S)-duloxetine have been developed that rely on the asymmetric synthesis of its γ-amino alcohol intermediate, which can be derived from related chiral precursors. nih.govarkat-usa.org These pathways are highly valued in pharmaceutical manufacturing as they provide reliable and stereocontrolled access to these important therapeutic agents.

Synthesis of Optically Pure Alcohols and Nitriles from Chiral Intermediates

The inherent chirality of this compound is frequently leveraged to induce stereoselectivity in the creation of new chiral centers, a cornerstone of pharmaceutical and fine chemical synthesis.

This compound as a Chiral Precursor for Optically Active Alcohols

One of the primary applications of this compound is its role as a chiral intermediate in the synthesis of more complex, optically active alcohols. In these syntheses, the stereocenter of the parent molecule directs the formation of new stereocenters, ensuring high enantiomeric purity in the final product. This strategy is particularly prevalent in the pharmaceutical industry for the production of single-enantiomer drugs.

A key method involves the asymmetric reduction of a β-aminoketone precursor, 3-amino-1-phenylpropan-1-one (B184242), in the presence of a chiral catalyst and a hydrogen donor. This reaction stereoselectively produces the corresponding (R)- or (S)-3-amino-1-phenylpropanol derivative with high optical purity. These derivatives are pivotal intermediates for a range of important pharmaceuticals. For instance, (R)-3-amino-1-phenylpropanol derivatives are instrumental in the synthesis of (R)-fluoxetine, (R)-atomoxetine, and (R)-nisoxetine. nih.gov Similarly, the (S)-enantiomer serves as a key building block for the antidepressant (S)-duloxetine. youtube.com The high enantiomeric excess (ee) achieved in these initial reduction steps is crucial as it minimizes the need for extensive purification later in the synthetic sequence. nih.gov

Table 1: Synthesis of Optically Active Pharmaceutical Alcohols via this compound Derivatives

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 3-Amino-1-phenylpropan-1-one derivative | Spiroborate ester catalyst & Hydrogen donor | (R)-3-Amino-1-phenylpropanol derivative | >80% |

| 3-Amino-1-phenylpropan-1-one derivative | Spiroborate ester catalyst & Hydrogen donor | (S)-3-Amino-1-phenylpropanol derivative | >80% |

Application in the Synthesis of Chiral Nitriles

While direct use of this compound for the synthesis of optically pure nitriles is not extensively documented, the broader class of β-amino alcohols is fundamental to the catalytic, enantioselective synthesis of cyanohydrins, which are direct precursors to α-hydroxy nitriles. The general and highly effective method involves the enantioselective cyanosilylation of aldehydes, catalyzed by a complex of a chiral β-amino alcohol and a Lewis acid, such as Ti(Oi-Pr)₄. organic-chemistry.org

In this reaction, the chiral ligand, derived from an amino alcohol, coordinates to the metal center, creating a chiral environment. The aldehyde substrate then binds to this complex, and the trimethylsilyl (B98337) cyanide (TMSCN) attacks from a specific face, dictated by the sterics of the chiral ligand. This results in the formation of a cyanohydrin with high enantioselectivity. Although specific data for this compound in this role is sparse, its structural motifs are analogous to other highly successful ligands used in this transformation. Enantiopure cyanohydrins are exceptionally versatile intermediates, readily converted into α-hydroxy acids, β-amino alcohols, and other critical chiral building blocks. rsc.org

Table 2: Representative Enantioselective Cyanosilylation of Aldehydes Catalyzed by β-Amino Alcohol-Titanium Complexes

| Aldehyde Substrate | Chiral Ligand Type | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Benzaldehyde (B42025) | β-Amino alcohol | (R)-Mandelonitrile trimethylsilyl ether | High | High |

| Cinnamaldehyde | β-Amino alcohol | (R)-4-Phenyl-2-trimethylsilyloxy-3-butenenitrile | High | High |

| Cyclohexanecarboxaldehyde | β-Amino alcohol | (R)-Cyclohexyl(trimethylsilyloxy)acetonitrile | High | High |

Construction of Stereodefined Carbocyclic and Heterocyclic Ring Systems

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of stereodefined heterocyclic compounds through intramolecular cyclization reactions. The predefined stereocenter on the propane (B168953) backbone allows for precise control over the stereochemistry of the resulting ring system.

Synthesis of Chiral Oxazolidinones

A prominent application of 1,2- and 1,3-amino alcohols is in the synthesis of oxazolidinones, a heterocyclic motif present in numerous chiral auxiliaries (e.g., Evans auxiliaries) and important antibacterial agents like linezolid. nih.gov The synthesis of N-aryl oxazolidinones can be achieved through the intramolecular cyclization of amino alcohol carbamates. organic-chemistry.org This transformation is often catalyzed by copper or palladium complexes under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org The process involves forming a carbamate (B1207046) from the amino alcohol, which then undergoes an intramolecular N-arylation or cyclization to yield the final oxazolidinone ring. The chirality from the amino alcohol is directly transferred to the final heterocyclic product.

Formation of Piperidines and Other N-Heterocycles

Furthermore, advanced catalytic methods enable the synthesis of complex O-heterocycles. A rhodium-catalyzed domino reaction involving olefin aziridination followed by intramolecular aziridine (B145994) ring-opening provides direct access to 2,3-disubstituted aminoethers like tetrahydrofurans and tetrahydropyrans. nih.gov While these methods may start from styryl alcohols, the resulting 3-amino-O-heterocycle motif is precisely the structure that can be derived from the cyclization of a precursor like this compound. These heterocyclic scaffolds are present in various alkaloids and active pharmaceutical ingredients. nih.gov

Table 3: Synthesis of Stereodefined Heterocycles from 1,3-Amino Alcohol Precursors

| Heterocycle Type | General Synthetic Strategy | Key Features |

|---|---|---|

| Oxazolidinone | Intramolecular cyclization of an amino alcohol carbamate | Copper or Palladium catalysis, mild conditions. organic-chemistry.org |

| Piperidine | Intramolecular cyclization of a modified amino alcohol (e.g., tosylate) | High stereochemical control from the chiral precursor. frontiersin.org |

| Tetrahydrofuran (B95107) | Intramolecular aminoetherification (e.g., via aziridine ring-opening) | Rhodium-catalyzed domino reaction, direct access to N-H or N-Me products. nih.gov |

Research Frontiers in Medicinal Chemistry and Chemical Biology

Pivotal Role as a Pharmaceutical Intermediate

The unique structural properties of (R)-3-amino-3-phenylpropan-1-ol make it an essential intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders. nih.gov Its chiral center allows for the construction of complex molecules with a high degree of stereochemical purity, which is vital for effective and selective interaction with biological targets.

Synthesis of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Related Compounds

This compound and its immediate derivatives are instrumental in the asymmetric synthesis of several key antidepressant drugs. One of the most prominent examples is (R)-Fluoxetine, the R-enantiomer of the widely used SSRI, Fluoxetine. Various synthetic strategies have been developed to produce this enantiomerically pure drug.

One documented synthesis of (R)-Fluoxetine involves the debenzylation of (R)-3-(N-benzyl-N-methylamino)-1-phenyl-1-propanol to yield (R)-3-(methylamino)-1-phenyl-1-propanol. drugfuture.com This key intermediate, a direct derivative of this compound, is then condensed with 1-chloro-4-(trifluoromethyl)benzene to produce (R)-Fluoxetine. drugfuture.com Other methods have also been established, starting from materials like benzaldehyde (B42025) and achieving the desired (R)-configuration through catalytic asymmetric allylation, eventually leading to the core structure of (R)-Fluoxetine. scielo.brresearchgate.net These syntheses highlight the importance of the 3-amino-1-phenylpropan-1-ol (B18842) backbone in creating the final drug molecule with the correct stereochemistry for its therapeutic effect. researchgate.net

Precursor for Neurological Disorder Therapeutics and Antidepressant Drugs

Beyond SSRIs, this compound is a foundational precursor for a class of drugs known as norepinephrine (B1679862) reuptake inhibitors, which are used to treat various neurological and psychiatric conditions. A prime example is Atomoxetine, a medication used for the treatment of attention-deficit/hyperactivity disorder (ADHD). google.comnih.gov

The synthesis of (R)-Atomoxetine relies on the intermediate (R)-N-methyl-3-hydroxy-3-phenylpropylamine, also known as (R)-3-(methylamino)-1-phenyl-1-propanol. google.comchemicalbook.com This intermediate is reacted with 2-fluorotoluene (B1218778) in the presence of a strong base, such as potassium tert-butoxide, to form the ether linkage characteristic of Atomoxetine. google.com The efficiency and stereochemical purity of this process are critical, as the (R)-enantiomer of Atomoxetine is significantly more effective than its (S)-enantiomer for treating ADHD. google.com The use of this specific chiral precursor is thus essential for the industrial production of this important therapeutic agent. google.com

The following table summarizes key therapeutic agents synthesized using this compound or its direct derivatives as a precursor.

| Drug | Therapeutic Class | Indication |

| (R)-Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Depression |

| (R)-Atomoxetine | Norepinephrine Reuptake Inhibitor | Attention-Deficit/Hyperactivity Disorder (ADHD) |

Design and Synthesis of Novel Biologically Active Compounds

The structural framework of this compound is not only used for synthesizing existing drugs but also serves as a template for the design and discovery of new biologically active compounds. Researchers leverage this scaffold to explore new therapeutic targets.

In one such study, the core structure was used to develop a novel series of monoamine reuptake inhibitors. By combining virtual screening with chemical design techniques, researchers created 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. The (2R,3S)-isomer from this series was identified as a potent norepinephrine reuptake inhibitor with an IC₅₀ value of 28 nM and showed high selectivity over dopamine (B1211576) and serotonin transporters. nih.gov This discovery demonstrates the utility of the 3-amino-3-phenylpropanol backbone in generating new lead compounds for potential development as antidepressants. nih.gov

| Novel Compound Series | Target/Activity | Potential Application |

| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | Potent and selective norepinephrine reuptake inhibition | Neurological disorders, Antidepressants |

Exploration of Biological Activities and Mechanisms of Action

While this compound is well-established as a synthetic intermediate, dedicated research into its own intrinsic biological activities is less documented in publicly available literature.

Neuroprotective Properties and Studies on Neuronal Apoptosis and Cell Viability

Following a comprehensive search of scientific literature, no studies were found that directly investigate the neuroprotective properties, or effects on neuronal apoptosis and cell viability, of the compound this compound itself. Research has predominantly focused on the biological activities of the complex pharmaceutical agents synthesized from it.

Modulation of Antimicrobial Activity in Drug Resistance Research

A thorough review of available research indicates a lack of studies focused on the potential for this compound to modulate antimicrobial activity or its application in drug resistance research. While a related compound, 3-phenylpropan-1-amine, has been shown to inhibit biofilm formation in Serratia marcescens, this molecule lacks the critical hydroxyl group and the specific stereochemistry of this compound, making the findings not directly applicable. nih.gov

Interactions with Biological Targets, Enzymes, and Receptors

The specific biological targets, enzymes, and receptors for this compound are not extensively documented in publicly available research. However, based on its structural similarity to known pharmacologically active agents, particularly phenibut (β-phenyl-γ-aminobutyric acid), we can infer potential interactions. Phenibut is a known modulator of the central nervous system, and its activity is primarily attributed to its interaction with GABA receptors. nih.govnih.govresearchgate.net

Phenibut, which is a phenyl derivative of the neurotransmitter γ-aminobutyric acid (GABA), acts as a GABA-mimetic. nih.gov It primarily functions as a GABAB receptor agonist and, to a lesser extent, interacts with GABAA receptors. nih.govnih.govresearchgate.net The presence of the phenyl ring in phenibut is crucial for its ability to cross the blood-brain barrier, a feature that the parent compound GABA lacks. researchgate.net Given that this compound shares the core β-phenyl-γ-amino alcohol scaffold, it is plausible that it may also exhibit some affinity for GABA receptors, although this remains to be experimentally verified.

Furthermore, studies on derivatives of the closely related 3-amino-3-phenylpropionamide have revealed that these compounds can act as ligands for the mu-opioid receptor. nih.gov This suggests that the 3-amino-3-phenylpropyl scaffold could be a starting point for developing ligands for this receptor class.

Additionally, research into other phenylpropanolamine derivatives has shown interactions with various biological targets. For instance, certain 3-phenylpropane-1,2-diamine (B1211460) derivatives have been identified as inhibitors of aminopeptidase (B13392206) N (APN), an enzyme implicated in tumor invasion and metastasis. nih.gov While the subject compound is a propanolamine (B44665) and not a diamine, this finding highlights the potential for this chemical class to interact with metallopeptidases. The coordination chemistry of related amino alcohols, such as 3-amino-1-propanol, with metal ions like zinc(II) has also been studied, which could be relevant for interactions with metalloenzymes. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogs

The SAR of phenibut and its derivatives highlights several key structural features that are critical for its activity: nih.govnih.govresearchgate.net

Position of the Phenyl Ring: The placement of the phenyl group at the β-position relative to the amino group is a determining factor for its GABAergic activity.

The Carboxyl Group: In phenibut, the carboxyl group is important for its interaction with GABA receptors. In this compound, the primary alcohol could be considered a bioisostere or a synthetic precursor to a carboxyl group, and its modification would likely have a significant impact on activity.

Optical Isomers: The stereochemistry of phenibut is known to influence its biological effects. Similarly, the (R)-configuration of 3-amino-3-phenylpropan-1-ol is expected to be a critical determinant of its interaction with chiral biological targets like receptors and enzymes.

From a broader perspective of phenylpropanolamine and phenylethylamine derivatives, which include many adrenergic drugs, the following SAR principles are generally observed: pharmacy180.compharmacy180.com

Substitution on the Phenyl Ring: Modifications to the phenyl ring can significantly alter the potency and selectivity of the compound for different receptors.

Substitution on the Nitrogen Atom: The size of the substituent on the amino group can influence the balance between α- and β-adrenergic receptor activity. Generally, as the bulk of the N-substituent increases, α-receptor agonist activity tends to decrease, while β-receptor activity increases. pharmacy180.com

Hydroxyl Groups: The presence and position of hydroxyl groups on both the phenyl ring and the side chain are crucial for activity and receptor selectivity.

The table below summarizes the potential impact of structural modifications on the biological activity of this compound derivatives, based on inferred SAR from related compounds.

| Modification | Position | Potential Effect on Biological Activity | Rationale/Inference from Related Compounds |

| Phenyl Ring Substitution | ortho, meta, para | Altered receptor affinity and selectivity. | In adrenergic agents, substitution patterns on the phenyl ring dictate receptor specificity (e.g., α vs. β receptors). pharmacy180.com |

| N-Alkylation | Amino Group | Modulation of receptor subtype selectivity. | Increasing the bulk of the N-alkyl group in phenylethylamines generally shifts activity from α- to β-adrenergic. pharmacy180.com |

| Oxidation of Primary Alcohol | C-1 | Conversion to an aldehyde or carboxylic acid could introduce new biological activities, potentially mimicking GABA. | The carboxyl group is a key feature of phenibut for its GABAergic activity. nih.govnih.govresearchgate.net |

| Introduction of a second -OH group | Phenyl Ring | Increased hydrophilicity and potential for new hydrogen bonding interactions with receptors. | Catecholamines (with two hydroxyls on the phenyl ring) are potent adrenergic agonists. pharmacy180.com |

| Alteration of Stereochemistry | C-3 | Significant change or loss of biological activity. | Biological targets are chiral, and stereochemistry is often critical for binding. The (R)-enantiomer of many drugs is significantly more potent than the (S)-enantiomer. pharmacy180.com |

Design of Gamma-Amino Acid and Gamma-Amino Phosphonic Acid Derivatives

The this compound scaffold serves as a valuable chiral building block for the synthesis of more complex molecules, including γ-amino acid and γ-amino phosphonic acid derivatives. These classes of compounds are of significant interest in medicinal chemistry due to their biological activities.

Gamma-Amino Acids:

γ-Amino acids are structural analogs of the inhibitory neurotransmitter GABA. numberanalytics.com Their derivatives have shown therapeutic potential in a variety of neurological disorders. The synthesis of γ-amino acids can be achieved through several routes, including the Michael addition and Curtius rearrangement. numberanalytics.com The stereochemistry of these molecules is often crucial for their biological function.

This compound can be a precursor for the synthesis of chiral γ-amino acids. For instance, the primary alcohol can be oxidized to a carboxylic acid to yield (R)-3-amino-3-phenylpropionic acid, a direct γ-amino acid analog. Further derivatization of the amino or carboxylic acid functionalities can lead to a library of compounds for biological screening.

Gamma-Amino Phosphonic Acids:

γ-Amino phosphonic acids are another important class of GABA analogs where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution can lead to compounds with altered pharmacokinetic properties and potentially different biological activities. They are known to act as enzyme inhibitors, with applications as antibacterial and antitumor agents. nih.gov

The synthesis of γ-amino phosphonic acid derivatives from amino alcohols has been reported. For example, a copper-catalyzed asymmetric hydroamination of cinnamyl phosphonates has been developed to produce chiral γ-amino phosphonates. While this specific example starts from a different precursor, it demonstrates a viable synthetic strategy.

The table below outlines some general synthetic approaches for the design of γ-amino acid and γ-amino phosphonic acid derivatives starting from chiral amino alcohols like this compound.

| Target Derivative | Synthetic Strategy | Key Reaction Steps | Potential Applications |

| γ-Amino Acid Analogs | Oxidation of the primary alcohol | Oxidation of the C-1 hydroxyl to a carboxylic acid. | Neurological disorders, GABA receptor modulation. numberanalytics.com |

| Derivatization of the amino group | Acylation or alkylation of the C-3 amino group. | Probing structure-activity relationships. | |

| γ-Amino Phosphonic Acid Analogs | Introduction of a phosphonate (B1237965) group | Conversion of the hydroxyl group to a leaving group, followed by reaction with a phosphite (B83602) reagent (e.g., Arbuzov reaction). | Enzyme inhibitors, antibacterial agents, antitumor agents. nih.gov |

| Modification of the amino group | Protection of the amino group, followed by phosphonylation and deprotection. | Development of novel therapeutic agents. |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (R)-3-amino-3-phenylpropan-1-ol. Both ¹H and ¹³C NMR provide critical information about the molecular framework and the chemical environment of each atom.

¹H NMR Applications in Chiral Discrimination

Proton NMR (¹H NMR) is instrumental in verifying the structural integrity of this compound by identifying its various proton environments. For chiral molecules, ¹H NMR can also be adapted to determine enantiomeric purity through the use of chiral solvating agents (CSAs). semmelweis.hunih.govunipi.it When a CSA is added to a solution of a racemic or enantiomerically enriched sample, it forms transient diastereomeric complexes with each enantiomer. semmelweis.hu These complexes have distinct chemical environments, leading to separate, distinguishable signals in the NMR spectrum for the (R) and (S) enantiomers. semmelweis.hufrontiersin.org

The magnitude of the chemical shift difference (Δδ) between the signals of the diastereomeric complexes is a measure of the enantiodiscrimination. frontiersin.org For amino alcohols like this compound, chiral acidic solvating agents, such as (R)-O-aryllactic acids or derivatives of BINOL-amino alcohols, can be effective. frontiersin.orgresearchgate.net The interaction typically involves the formation of ion pairs between the basic amino group of the analyte and the acidic CSA. The protons closest to the chiral center, such as the methine proton (CH-Ph), are most likely to exhibit noticeable chemical shift non-equivalence. By integrating the distinct signals corresponding to the (R) and (S) enantiomers, the enantiomeric excess (ee) can be accurately calculated. semmelweis.hu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ This table presents predicted data based on structurally similar compounds for illustrative purposes.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet (m) | 5H |

| CH(Ph) | ~4.10 | Multiplet (m) | 1H |

| CH₂-OH | ~3.70 | Multiplet (m) | 2H |

| CH₂-CH(Ph) | ~1.90 | Multiplet (m) | 2H |

| NH₂ and OH | Variable | Broad Singlet (br s) | 3H |

¹³C NMR Applications for Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for unambiguous confirmation of its structure. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the phenyl group (C-Ph) will resonate at a different frequency than the carbon attached to the hydroxyl group (C-OH). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on the analysis of 3-phenyl-1-propanol and related structures for illustrative purposes. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C1 (CH-Ph) | ~53 |

| C2 (CH₂) | ~40 |

| C3 (CH₂-OH) | ~60 |

| C4 (Quaternary Phenyl) | ~145 |

| C5-C9 (Phenyl CH) | ~126-129 |

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are the gold standard for determining the enantiomeric purity of chiral compounds due to their high resolution and sensitivity. chromatographyonline.comphenomenex.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a powerful and versatile method for separating enantiomers. phenomenex.com The technique relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers of the analyte. phenomenex.comcsfarmacie.cz This differential interaction leads to different retention times, allowing for their separation and quantification.

For amino alcohols like this compound, several types of CSPs are effective:

Pirkle-type Phases: These CSPs often feature π-acidic or π-basic moieties that engage in π-π stacking, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition. csfarmacie.cznih.gov

Polysaccharide-based Phases: Derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support are among the most widely used CSPs. csfarmacie.cz They can separate a broad range of chiral compounds, including amino alcohols, through a combination of hydrogen bonding and inclusion complex formation within the chiral grooves of the polysaccharide structure. phenomenex.comcsfarmacie.cz

Macrocyclic Glycopeptide Phases: CSPs based on antibiotics like teicoplanin are particularly effective for separating underivatized amino acids and amino alcohols in both normal-phase and reversed-phase modes. sigmaaldrich.com

The choice of mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol, is crucial for optimizing the separation. yakhak.org By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be determined with high accuracy. scas.co.jp

Table 3: Example Chiral HPLC System for Amino Alcohol Separation This table provides a general example of conditions that could be adapted for this compound.

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane / 2-Propanol / Triethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers |

Gas Chromatography (GC) for Enantiomeric Excess Determination

Gas chromatography is another highly efficient technique for chiral separations, particularly for volatile compounds. chromatographyonline.com For less volatile molecules like amino alcohols, derivatization is often necessary to increase their volatility and improve chromatographic performance. nih.gov The amino and hydroxyl groups can be converted to less polar derivatives, for example, by acylation with trifluoroacetic anhydride (B1165640). nih.gov

The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. chromatographyonline.comgcms.cz These CSPs have a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior, creating a chiral environment that allows for differential interaction with the enantiomers of the derivatized analyte. gcms.cz The high efficiency of capillary GC columns enables the resolution of enantiomers even when the interaction differences are subtle. chromatographyonline.com

Advanced Spectroscopic and Diffraction Techniques

Beyond NMR and chromatography, other sophisticated techniques provide complementary information about the structure and properties of this compound.